2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid
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Overview
Description
2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 2-position of the thiazole ring and an acetic acid moiety at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of a suitable solvent such as ethyl alcohol and an excess amount of iodine . The reaction conditions often require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit enzymes or receptors involved in various physiological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-butyl-1,3-thiazol-4-yl)acetic acid
- 2-(2-tert-butyl-1,3-thiazol-5-yl)propionic acid
- 2-(2-tert-butyl-1,3-thiazol-5-yl)butyric acid
Uniqueness
2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group at the 2-position provides steric hindrance, potentially affecting the compound’s interaction with biological targets and its overall stability .
Properties
CAS No. |
1468799-08-7 |
---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.3 |
Purity |
0 |
Origin of Product |
United States |
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